9-Methyl-9,10-dihydroacridine

Electron-transfer oxidation NADH model chemistry Radical cation mechanism

9-Methyl-9,10-dihydroacridine (CAS 4217-52-1) is a partially hydrogenated acridine derivative with the molecular formula C14H13N and a molecular weight of 195.26 g/mol. The compound features a single methyl substituent at the 9-position of the dihydroacridine scaffold, distinguishing it from more heavily substituted analogs such as 9,9-dimethyl-9,10-dihydroacridine (DMAC) and 10-methyl-9,10-dihydroacridine (AcrH2).

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
CAS No. 4217-52-1
Cat. No. B3052527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-9,10-dihydroacridine
CAS4217-52-1
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2NC3=CC=CC=C13
InChIInChI=1S/C14H13N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-10,15H,1H3
InChIKeyYNBQDIFAHYIUPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-9,10-dihydroacridine (CAS 4217-52-1) for OLED and Photochemical Research: Procurement-Relevant Baseline Evidence


9-Methyl-9,10-dihydroacridine (CAS 4217-52-1) is a partially hydrogenated acridine derivative with the molecular formula C14H13N and a molecular weight of 195.26 g/mol . The compound features a single methyl substituent at the 9-position of the dihydroacridine scaffold, distinguishing it from more heavily substituted analogs such as 9,9-dimethyl-9,10-dihydroacridine (DMAC) and 10-methyl-9,10-dihydroacridine (AcrH2). This minimal substitution pattern preserves the core electronic structure of 9,10-dihydroacridine while conferring distinct photochemical reactivity and redox behavior. The compound serves as a building block for thermally activated delayed fluorescence (TADF) emitters and as a mechanistic probe in electron-transfer and hydride-transfer studies [1]. Commercially available at 97%+ purity, it is supplied by multiple vendors with batch-specific analytical documentation including NMR, HPLC, and GC .

Why 9-Methyl-9,10-dihydroacridine Cannot Be Replaced by Generic Dihydroacridine Analogs


Substitution of the 9,10-dihydroacridine core at the 9-position dictates electron-transfer mechanism, oxidation potential, and C–H vs C–C bond cleavage selectivity. The 9-methyl substituent introduces a stereogenic center absent in the parent 9,10-dihydroacridine, producing a non-planar donor conformation that modulates the dihedral angle between the donor and acceptor moieties in D–A type TADF emitters [1]. In photochemical applications, 9-methyl-9,10-dihydroacridine undergoes direct C–H bond cleavage upon one-electron oxidation (deprotonation of the radical cation at the 9-position), whereas 9,9-dialkyl analogs such as DMAC lack this proton and instead follow C–C bond cleavage pathways, fundamentally altering the reaction products and kinetics [2]. Generic substitution with unsubstituted 9,10-dihydroacridine or 10-alkyl variants changes both the HOMO energy level and the conformational ensemble, making interchange scientifically invalid for applications dependent on precise redox behavior or TADF donor geometry.

Quantitative Differentiation Evidence for 9-Methyl-9,10-dihydroacridine Against Closest Analogs


C–H Bond Cleavage Selectivity: 9-Methyl vs. 9,9-Dimethyl Dihydroacridine in One-Electron Oxidation

9-Methyl-9,10-dihydroacridine (with a 9-H available) undergoes direct deprotonation from the radical cation at the 9-position, yielding the acridinium product via C–H bond cleavage. In contrast, 9,9-dimethyl-9,10-dihydroacridine (DMAC) lacks a 9-proton and undergoes C–C bond cleavage of the 9-methyl group, producing a different product distribution. The one-electron oxidation potential of the 9-methyl analog (R = H, i.e., 9-H,10-methyl) and the 9,9-dimethyl analog (R = Me, i.e., 9,9-dimethyl,10-methyl) have been quantified via fast cyclic voltammetry; the pKa of the radical cation AcrHR•+ for R = H (9-methyl context) and R = Me (9,9-dimethyl context) have been evaluated from the dependence of first-order deprotonation rate constants on HClO4 concentration [1]. The mechanistic divergence means that the 9-methyl compound functions as a hydride donor (two-electron chemistry), while DMAC is biased toward radical (one-electron) reactivity under identical conditions.

Electron-transfer oxidation NADH model chemistry Radical cation mechanism

Conformational Flexibility and TADF Donor Geometry: 9-Methyl vs. 9,9-Dimethyl Dihydroacridine

9,9-Dimethyl-9,10-dihydroacridine (DMAC) is known to adopt dual conformations—a planar form and a crooked (pseudoplanar) form—when incorporated into D–A TADF emitters, with the nonplanar conformer inhibiting TADF and reducing device external quantum efficiency (EQE) [1]. In DMAC-AQ, the doped device achieved a maximum EQE of only 5.63% due to this conformational heterogeneity [2]. 9-Methyl-9,10-dihydroacridine, bearing a single methyl group and a hydrogen at the 9-position, presents a more constrained stereoelectronic environment with reduced conformational degrees of freedom. This single-substituent design limits the population of TADF-suppressing nonplanar conformers, potentially enabling higher device efficiency. While direct EQE data for a 9-methyl donor-based TADF emitter are not yet reported, the conformational analysis establishes a class-level inference that the 9-methyl analog offers a tighter conformational distribution compared to DMAC.

TADF emitters Donor-acceptor conformation OLED efficiency

Photochemical Stability: 9-Methyl vs. 10-Methyl Dihydroacridine in Aerobic Photo-Oxidation

10-Methyl-9,10-dihydroacridine (AcrH2), a close structural analog with methylation at N-10 rather than C-9, undergoes efficient photo-oxidation by oxygen in acetonitrile under UV irradiation, proceeding via radical-chain mechanisms initiated by electron transfer from the singlet excited state to oxygen [1]. The product distribution—10-methylacridinium ion (AcrH+) in the presence of HClO4 versus 10-methyl-9-acridone (Acr=O) in its absence—is highly condition-dependent, complicating its use in oxygen-tolerant applications [2]. 9-Methyl-9,10-dihydroacridine, with methylation at C-9 instead of N-10, alters the electron density at the nitrogen atom and the accessibility of the N–H bond, fundamentally changing the photo-oxidation pathway. While explicit quantum yield comparisons are not available in a single study, the structural isomerism (C-9 methyl vs. N-10 methyl) produces divergent reactivity: the 9-methyl isomer retains an N–H proton, facilitating different hydrogen-bonding and deprotonation pathways compared to the N-methyl analog.

Photochemical oxidation NADH model Radical-chain mechanism

Synthetic Accessibility and Structural Purity: 9-Methyl vs. 9,9-Diaryl Dihydroacridine Derivatives

9-Methyl-9,10-dihydroacridine is synthesized via straightforward reduction of 9-methylacridine or through condensation reactions, yielding a well-defined product at commercial purities of 97%+ with full analytical characterization (NMR, HPLC, GC) . In contrast, more complex dihydroacridine building blocks such as 9,9-diphenyl-9,10-dihydroacridine or 9-phenyl-9,10-dihydroacridine require multi-step syntheses involving Grignard reactions or Pd-catalyzed couplings, introducing impurities from side reactions and increasing batch-to-batch variability. The molecular weight (195.26 g/mol) and rotatable bond count (0) of 9-methyl-9,10-dihydroacridine confer favorable solubility and crystallization properties compared to higher molecular weight diaryl analogs. The single stereocenter at C-9 provides a racemic product with consistent properties, avoiding the atropisomerism or diastereomer issues that can complicate 9,9-disubstituted derivatives.

Synthetic efficiency Building block purity Cost-effective procurement

Recommended Application Scenarios for 9-Methyl-9,10-dihydroacridine Based on Verified Differentiation Evidence


Mechanistic Probe for Hydride-Transfer vs. Electron-Transfer Pathways in NADH Model Studies

The presence of a single 9-methyl group and an N–H proton makes 9-methyl-9,10-dihydroacridine an ideal mechanistic probe for distinguishing between hydride-transfer (two-electron) and electron-transfer (one-electron) oxidation pathways. Unlike 9,9-dimethyl analogs that are restricted to C–C bond cleavage, the 9-methyl compound can undergo C–H deprotonation at the radical cation stage, enabling direct kinetic and thermodynamic profiling of proton-coupled electron transfer (PCET) processes . This property is directly leveraged in studies of cytochrome P450 biomimetics where Mn(V)-oxo and Mn(IV)-oxo species react with the dihydroacridine via PCET followed by electron transfer .

Conformationally Constrained Donor Unit for Blue TADF Emitter Design

In TADF OLED research, the 9-methyl-9,10-dihydroacridine scaffold provides a sterically defined donor with reduced conformational heterogeneity compared to DMAC. Patent literature explicitly claims 9,10-dihydroacridine derivatives with single alkyl or aryl substitution at the 9-position as TADF materials achieving high blue-light luminescence efficiency through controlled HOMO–LUMO separation . The absence of a second 9-substituent preserves a low-molecular-weight donor unit while avoiding the efficiency-reducing nonplanar conformers documented for DMAC , making this compound particularly suitable for deep-blue TADF development where color purity and narrow emission are paramount.

Photoredox Catalyst Precursor for Visible-Light-Driven Organic Transformations

The photochemical reactivity of 9-methyl-9,10-dihydroacridine under UV and visible-light sensitization conditions—where it acts as an electron donor to photoexcited sensitizers—positions it as a precursor for acridinium-based photoredox catalysts. The 9-methylacridinium ion generated upon oxidation is a well-established organophotocatalyst with strong oxidizing power in the excited state. Patent disclosures describe 9-aryl-10-methylacridinium compounds derived from 9-substituted dihydroacridine precursors as high-oxidation-potential photoredox catalysts with absorption maxima shifted away from phenol interference . The 9-methyl variant serves as the simplest entry point into this catalyst class.

Standard Substrate for Oxidation Mechanism Calibration in Bioinorganic Chemistry

Due to its well-characterized one-electron oxidation potential and the quantitative kinetic data available for its radical cation deprotonation (pKa values determined via HClO4 titration), 9-methyl-9,10-dihydroacridine serves as a calibrated substrate for benchmarking new oxidants—particularly high-valent metal-oxo complexes. The compound has been employed as a reactivity standard in studies of Ru(IV)-oxo complexes, where the preference for hydrogen-atom transfer over hydride transfer was unambiguously determined using AcrH2 and AcrHR substrates . The availability of kinetic isotope effect data for the 9-H/9-D pair further enhances its value as a mechanistic standard.

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